
1-Ethoxycyclobutane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxycyclobutane-1-carbonyl chloride is an organic compound featuring a cyclobutane ring substituted with an ethoxy group and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclobutane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions: 1-Ethoxycyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-ethoxycyclobutane-1-carboxylic acid.
Reduction: Reduction of the carbonyl chloride group can yield 1-ethoxycyclobutane-1-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amides or esters.
Hydrolysis: Formation of 1-ethoxycyclobutane-1-carboxylic acid.
Reduction: Formation of 1-ethoxycyclobutane-1-methanol.
科学研究应用
1-Ethoxycyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-ethoxycyclobutane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
相似化合物的比较
Cyclobutanone: Lacks the ethoxy and carbonyl chloride groups but shares the cyclobutane ring structure.
Ethyl chloroformate: Contains the ethoxy and carbonyl chloride functionalities but lacks the cyclobutane ring.
1-Ethoxycyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness: 1-Ethoxycyclobutane-1-carbonyl chloride is unique due to the combination of the cyclobutane ring and the reactive carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
70339-22-9 |
|---|---|
分子式 |
C7H11ClO2 |
分子量 |
162.61 g/mol |
IUPAC 名称 |
1-ethoxycyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C7H11ClO2/c1-2-10-7(6(8)9)4-3-5-7/h2-5H2,1H3 |
InChI 键 |
SYRHTYRAVCAADQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(CCC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



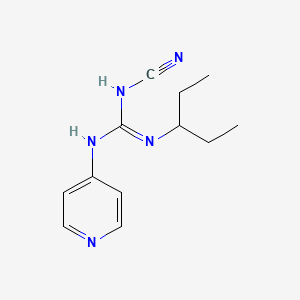


![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)


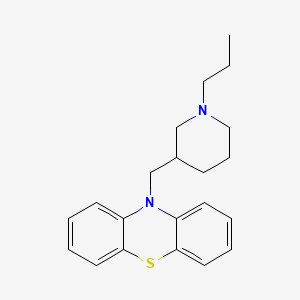
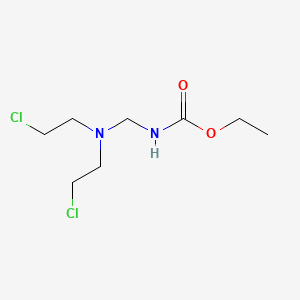
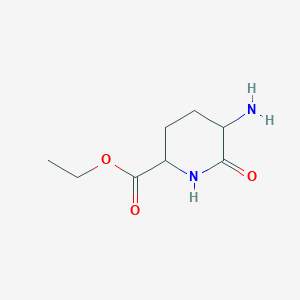

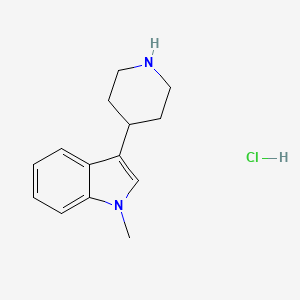
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)

